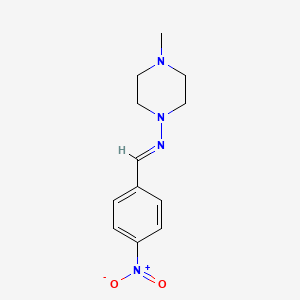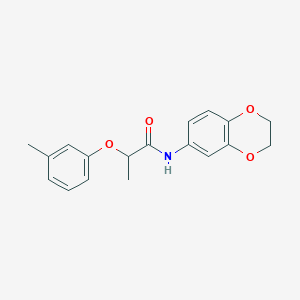![molecular formula C15H18FNO B5589491 3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)
3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The research into compounds similar to "3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one" focuses on synthesizing novel organic molecules with potential applications in various fields such as medicinal chemistry, material science, and catalysis. These compounds often contain cyclohexenone rings and substituted phenyl groups, which contribute to their distinct chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, such as the Aldol–Michael addition reaction, to efficiently construct complex molecules from simpler ones. For example, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized via a multicomponent reaction involving cyclohexane-1,3-dione, N,N-dimethylbarbituric acid, and 3-fluorobenzaldehyde, yielding the product in high yield (Barakat et al., 2016).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structures of synthesized compounds. The structure of similar compounds has been characterized, revealing information about their crystalline forms and confirming the molecular geometry through spectroscopic methods and X-ray crystallography. For instance, the mentioned compound crystallizes in the monoclinic form, with specific unit cell parameters that define its structure (Barakat et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-10-4-5-11(7-14(10)16)17-12-6-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVEXHKXDYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Fluoro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)
![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)
![methyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B5589477.png)

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)